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Compound of Interest

Compound Name: N-Cyclopropylethenesulfonamide

CAS No.: 625105-85-3

Cat. No.: B2606897

Get Quote

Abstract N-Cyclopropylethenesulfonamide (CAS: 625105-85-3), also known as N-

cyclopropyl vinylsulfonamide, is a highly versatile building block in modern medicinal chemistry.

Featuring a highly electrophilic vinyl sulfonamide moiety paired with a sterically tuning

cyclopropyl group, this compound serves as a premier Michael acceptor for the design of

Targeted Covalent Inhibitors (TCIs) and aza/thiol-Michael addition polymerizations. This

technical guide provides an authoritative, self-validating spectroscopic profile (NMR, IR, and

LC-HRMS) to ensure rigorous structural elucidation and quality control during drug

development workflows.

Mechanistic Rationale & Chemical Context
The architectural value of N-Cyclopropylethenesulfonamide lies in its dual-functional nature.

The vinyl sulfonamide warhead is generally more electrophilic than traditional acrylamides,

providing a distinct kinetic advantage for targeting non-catalytic amino acid residues, such as

cysteines and lysines, in covalent inhibitor design[1]. The adjacent cyclopropyl ring restricts the

conformational flexibility of the nitrogen atom, enhancing metabolic stability while modulating

the overall lipophilicity of the resulting adducts.
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Understanding the exact spectroscopic signatures of this intermediate is critical. Because the

vinyl sulfonamide group acts as a potent Michael acceptor, any degradation (such as

premature hydration or polymerization) will immediately manifest in its NMR and IR spectra,

making rigorous analytical profiling a mandatory step before downstream synthesis[2].
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Mechanistic pathway of aza/thiol-Michael addition by the vinyl sulfonamide warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the gold standard for verifying the geometric integrity of the vinyl group.

The electron-withdrawing nature of the sulfonyl group (-SO₂-) creates a highly deshielded

environment for the

-proton, while the

-protons exhibit distinct coupling constants governed by the Karplus equation.

Quantitative Data: ¹H and ¹³C NMR Assignments
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)[3],[4]
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Assignment

Vinyl

-CH
6.45 – 6.55 dd 16.5, 9.8 1H

Deshielded

by adjacent -

SO₂- group.

Vinyl

-CH (trans)
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angle
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NH
4.60 – 4.90 br s - 1H

Broadened

by

quadrupolar
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exchangeabl

e.

Cyclopropyl

CH
2.40 – 2.60 m - 1H

Methine

proton
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0.60 – 0.80 m - 4H Highly

shielded due
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diamagnetic

anisotropy of

the ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)[3],[4]

Carbon Environment
Chemical Shift (

, ppm)
Causality / Assignment

Vinyl

-C
135.0 – 137.0

Strongly deshielded by the

electron-withdrawing sulfonyl

core.

Vinyl

-C
125.0 – 128.0

Terminal alkene carbon;

diagnostic for terminal vinyl

integrity.

Cyclopropyl CH 25.0 – 28.0 -carbon bonded to the

sulfonamide nitrogen.

Cyclopropyl CH₂ 5.0 – 8.0

Shielded methylene carbons

characteristic of strained 3-

membered rings.

Experimental Protocol: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 10–15 mg of high-purity N-Cyclopropylethenesulfonamide
in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃).

Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The

TMS peak must be strictly calibrated to 0.00 ppm to correct for magnetic drift and ensure

absolute chemical shift accuracy.

Acquisition Parameters: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a

relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal

relaxation (
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) of the cyclopropyl protons, preventing signal distortion and ensuring accurate 1:1:1:1:4
integration ratios.

Infrared (IR) Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides

rapid, non-destructive validation of the functional groups, specifically the sulfonamide linkage

and the reactive alkene.

Quantitative Data: Key Vibrational Modes
Table 3: ATR-FTIR Spectral Assignments[3]

Wavenumber
(cm⁻¹)

Vibrational Mode Intensity
Causality /
Structural
Significance

3250 – 3300 N-H Stretch Medium, Sharp

Confirms the

presence of the

secondary

sulfonamide.

3080, 3010
C-H Stretch

(Alkene/Ring)
Weak

Characteristic of

hybridized vinyl C-H

and strained

cyclopropyl C-H.

1620 – 1640 C=C Stretch Medium

Validates the intact

Michael acceptor

double bond.

1320 – 1340
SO₂ Asymmetric

Stretch
Strong

High electronegativity

of oxygen stiffens the

S=O bond.

1140 – 1160
SO₂ Symmetric

Stretch
Strong

Diagnostic fingerprint

for all sulfonamide

derivatives.
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Experimental Protocol: ATR-FTIR Workflow
Background Calibration: Collect a background spectrum of the ambient atmosphere using a

clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water

vapor.

Sample Application: Apply 1–2 mg of the neat solid (or evaporated film) directly onto the ATR

crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

Validation: The ratio of the 1330 cm⁻¹ to 1150 cm⁻¹ peaks should be approximately 1:1. Any

appearance of a broad band at ~3400 cm⁻¹ indicates moisture contamination or premature

hydrolysis of the vinyl group.

Mass Spectrometry (LC-HRMS/ESI)
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing

Electrospray Ionization (ESI) is required to confirm the exact mass and detect trace impurities.

Quantitative Data: Exact Mass & Adducts
Molecular Formula: C₅H₉NO₂S

Monoisotopic Exact Mass: 147.0354 Da

Expected [M+H]⁺: 148.0432

Expected[M+Na]⁺: 170.0252

Fragmentation Causality
In positive ion mode (ESI+), the molecule protonates primarily at the sulfonamide nitrogen.

Collision-Induced Dissociation (CID) typically yields two primary fragment ions:

Loss of Cyclopropylamine: Cleavage of the S-N bond results in the vinylsulfonyl cation (

~91).

SO₂ Extrusion: A hallmark of sulfonamides, the loss of neutral SO₂ (64 Da) from the parent

ion or fragments confirms the sulfonyl architecture.
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Experimental Protocol: LC-HRMS Workflow
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade 50:50 Acetonitrile:Water

containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive

ionization efficiency for the poorly basic sulfonamide nitrogen.

Mass Calibration: Infuse a sodium formate cluster standard prior to the run to lock the mass

accuracy to < 5 ppm.

Acquisition: Run a short gradient (C18 column) and acquire data in ESI+ mode scanning

from

50 to 500.

Analytical Workflow Integration
To ensure absolute scientific integrity, the data from NMR, IR, and MS must be cross-validated.

A discrepancy in the MS exact mass combined with a missing 1620 cm⁻¹ IR band strongly

indicates degradation of the vinyl warhead.
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Workflow for the spectroscopic characterization of N-Cyclopropylethenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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